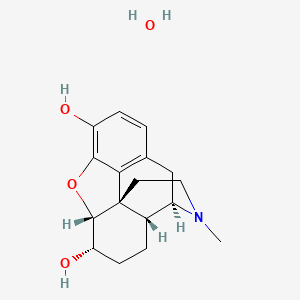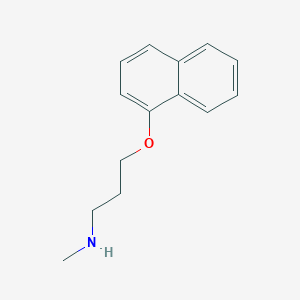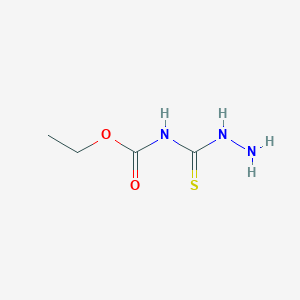
Dihydromorphine monohydrate
概要
説明
ジヒドロモルフィン (水和物) は、モルフィンから誘導された半合成オピオイドです。 モルフィンと構造的に類似しており、主な違いは、モルフィンの7位と8位の間の二重結合が単結合に還元されている点です . この化合物は、鎮痛作用で知られており、中等度から重度の疼痛の治療に使用されます .
準備方法
合成経路と反応条件: ジヒドロモルフィンは、モルフィンの7,8-二重結合を単結合に還元することで合成されます . このプロセスには、水素化が伴い、通常、高温高圧下で水素ガス (H₂) を使用して、パラジウム担持炭素 (Pd/C) などの触媒を用います .
工業的生産方法: ジヒドロモルフィンの工業的生産は、同じ水素化プロセスを大規模で行うことを伴います。 反応条件は、高収率と高純度を確保するために最適化されています。 生成物は、その後、結晶化またはその他の分離技術によって精製されます .
3. 化学反応解析
反応の種類: ジヒドロモルフィンは、次のようないくつかの種類の化学反応を起こします。
酸化: 様々な代謝産物を形成するために酸化されます。
還元: この化合物は、モルフィンを還元した生成物です。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。
還元: パラジウム担持炭素 (Pd/C) 触媒を用いた水素ガス (H₂) 。
生成される主な生成物:
酸化: ジヒドロモルフィンの酸化代謝産物。
還元: ジヒドロモルフィン自体は、モルフィンの還元生成物です。
置換: ジヒドロモルフィンの様々な置換誘導体.
4. 科学研究における用途
ジヒドロモルフィンは、特に神経系におけるオピオイド受容体の研究において、科学研究で広く使用されています。 トリチウム ([³H]-ジヒドロモルフィン) などの同位体で標識され、結合相互作用を研究するために使用されます . また、薬理学的研究において、オピオイドの鎮痛作用と乱用可能性を理解するために使用されます .
化学反応の分析
Types of Reactions: Dihydromorphine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The compound itself is a product of the reduction of morphine.
Substitution: Various functional groups can be substituted on the morphine skeleton to produce derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of dihydromorphine.
Reduction: Dihydromorphine itself is a reduction product of morphine.
Substitution: Various substituted derivatives of dihydromorphine.
科学的研究の応用
Dihydromorphine is used extensively in scientific research, particularly in the study of opioid receptors in the nervous system. It is often labeled with isotopes, such as tritium ([³H]-dihydromorphine), to study binding interactions . Additionally, it is used in pharmacological studies to understand the analgesic effects and potential for abuse of opioids .
作用機序
ジヒドロモルフィンは、モルフィンよりも高い親和性でμ-オピオイド受容体に作用するアゴニストとして作用することで、その効果を発揮します . また、δ-オピオイド受容体とκ-オピオイド受容体とも相互作用しますが、その程度は低いです . これらの受容体の活性化は、疼痛伝達に関与する神経伝達物質の放出を阻害することで、鎮痛をもたらします .
類似の化合物:
モルフィン: ジヒドロモルフィンが誘導された母体化合物。
ジヒドロコデイン: 同様の鎮痛作用を持つ別の半合成オピオイド。
ヒドロモルフォン: モルフィンから誘導された、より強力なオピオイド鎮痛薬.
独自性: ジヒドロモルフィンは、モルフィンに比べてμ-オピオイド受容体に対する選択性がわずかに高いため、わずかに強力な鎮痛薬となっています . その構造修飾 (7,8-二重結合の還元) も、他のオピオイドとの違いを生み出しています .
類似化合物との比較
Morphine: The parent compound from which dihydromorphine is derived.
Dihydrocodeine: Another semi-synthetic opioid with similar analgesic properties.
Hydromorphone: A more potent opioid analgesic derived from morphine.
Uniqueness: Dihydromorphine is unique in its slightly higher selectivity for the μ-opioid receptor compared to morphine, making it a slightly stronger analgesic . Its structural modification (reduction of the 7,8-double bond) also distinguishes it from other opioids .
特性
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H2/t10-,11+,13-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUDPNLYBQEXMH-VYKNHSEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216165 | |
| Record name | Dihydromorphine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65943-40-0 | |
| Record name | Dihydromorphine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065943400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromorphine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROMORPHINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU189G5QU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-methylpyrrol-2-yl)-diphenyl-phosphoranylidene]piperidine-1-carbothioamide](/img/structure/B1659474.png)
![Ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1659475.png)
![[2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide](/img/structure/B1659477.png)
![5-hexyl-4-hydroxy-8,9,10,11-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B1659479.png)


![5-(1,3-Benzothiazol-2-yl)-4-[4-(diethylamino)phenyl]-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B1659485.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B1659486.png)
![N-(3-chloro-4-methoxyphenyl)-4-methoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B1659488.png)

![N-(2-chloroethyl)-2H,3H-imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1659491.png)

![4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B1659495.png)
